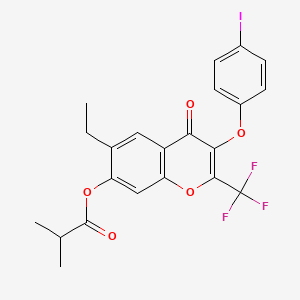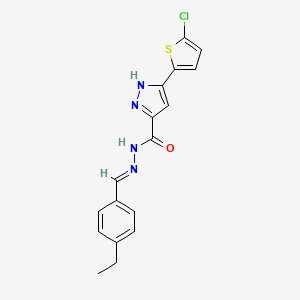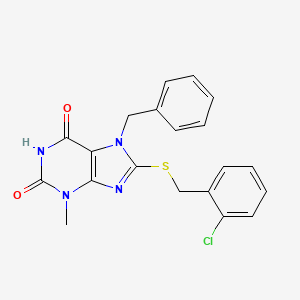
2,4-Dichloro-6-((2-methyl-5-nitro-phenylimino)-methyl)-phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dichloro-6-((2-methyl-5-nitro-phenylimino)-methyl)-phenol is a synthetic organic compound It is characterized by the presence of dichloro, nitro, and phenylimino groups attached to a phenol ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-((2-methyl-5-nitro-phenylimino)-methyl)-phenol typically involves multi-step organic reactions. One possible route could involve the nitration of a methyl-substituted phenylamine, followed by chlorination and subsequent condensation with a dichlorophenol derivative. The reaction conditions may include the use of strong acids or bases, solvents like dichloromethane or ethanol, and controlled temperatures to ensure the desired product formation.
Industrial Production Methods
Industrial production of such compounds often involves scaling up the laboratory synthesis methods. This may include the use of large reactors, continuous flow systems, and optimization of reaction conditions to maximize yield and purity. Safety measures are crucial due to the potential hazards associated with the reagents and intermediates.
化学反応の分析
Types of Reactions
2,4-Dichloro-6-((2-methyl-5-nitro-phenylimino)-methyl)-phenol can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The phenylimino group can be reduced to a phenylamine.
Substitution: The chlorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution of chlorine atoms could result in various substituted phenol derivatives.
科学的研究の応用
Chemistry: As a precursor for synthesizing more complex molecules.
Biology: Studying its effects on biological systems, including potential antimicrobial or anticancer properties.
Medicine: Investigating its potential as a therapeutic agent.
Industry: Use in the synthesis of dyes, pigments, or other industrial chemicals.
作用機序
The mechanism of action of 2,4-Dichloro-6-((2-methyl-5-nitro-phenylimino)-methyl)-phenol would depend on its specific interactions with molecular targets. It may involve binding to enzymes or receptors, disrupting cellular processes, or generating reactive intermediates that affect biological pathways.
類似化合物との比較
Similar Compounds
2,4-Dichloro-6-((2-methyl-phenylimino)-methyl)-phenol: Lacks the nitro group.
2,4-Dichloro-6-((5-nitro-phenylimino)-methyl)-phenol: Lacks the methyl group.
2,4-Dichloro-6-((2-methyl-5-nitro-phenylimino)-methyl)-benzene: Lacks the phenol group.
Uniqueness
The presence of both nitro and phenylimino groups in 2,4-Dichloro-6-((2-methyl-5-nitro-phenylimino)-methyl)-phenol may confer unique chemical reactivity and biological activity compared to similar compounds. This uniqueness can be leveraged in various scientific and industrial applications.
特性
分子式 |
C14H10Cl2N2O3 |
|---|---|
分子量 |
325.1 g/mol |
IUPAC名 |
2,4-dichloro-6-[(2-methyl-5-nitrophenyl)iminomethyl]phenol |
InChI |
InChI=1S/C14H10Cl2N2O3/c1-8-2-3-11(18(20)21)6-13(8)17-7-9-4-10(15)5-12(16)14(9)19/h2-7,19H,1H3 |
InChIキー |
ZYQVEESREGPKQQ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])N=CC2=C(C(=CC(=C2)Cl)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-{(E)-[2-(1,3-benzothiazol-2-ylsulfanyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}benzohydrazide](/img/structure/B11990686.png)
![4-(4-methylphenyl)-N-[(E)-pyridin-2-ylmethylidene]piperazin-1-amine](/img/structure/B11990697.png)


![Ethyl 7-(4-bromobenzoyl)-3-(4-methoxyphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B11990717.png)
![4-methyl-3-phenyl-N'-[(E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11990718.png)
![Butyl 4-{[({1-[(4-bromobenzoyl)amino]-2,2,2-trichloroethyl}amino)carbothioyl]amino}benzoate](/img/structure/B11990723.png)

![Methyl 2-({1-[(4-bromobenzoyl)amino]-2,2,2-trichloroethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11990736.png)
![7-Oxo-7H-benzo[e]perimidine-4-carboxylic acid](/img/structure/B11990738.png)


![N'-[(E)-[1,1'-biphenyl]-4-ylmethylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide](/img/structure/B11990755.png)
